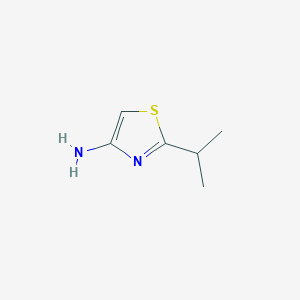

2-Isopropylthiazol-4-amine

Description

Contextual Significance of Thiazole-Derived Amines in Organic Synthesis

Thiazole (B1198619) derivatives, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, are of paramount importance in organic and medicinal chemistry. analis.com.mynih.gov The thiazole nucleus is a core structural component in numerous biologically active compounds, including antibiotics like penicillin and anti-HIV drugs such as Ritonavir. ekb.eg The versatility of the thiazole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse chemical properties and biological activities. analis.com.my

Aminothiazoles, in particular, are a privileged scaffold in drug discovery. The presence of the amino group provides a key site for further chemical modifications, enabling the synthesis of complex molecules with tailored functionalities. nih.gov These compounds have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govekb.eg The ability to synthesize and functionalize thiazole amines is therefore a critical skill in the development of new therapeutic agents and other advanced materials.

Rationale for Focused Academic Research on 2-Isopropylthiazol-4-amine

The specific focus on this compound stems from its role as a key building block in the synthesis of more complex molecules of pharmaceutical interest. The isopropyl group at the 2-position and the amine group at the 4-position of the thiazole ring create a unique chemical entity with specific reactivity and steric properties. This particular arrangement makes it a valuable intermediate in multi-step synthetic pathways.

Research into this compound is driven by the need to develop efficient and scalable synthetic routes to access it and its derivatives. Understanding its chemical behavior and reactivity is crucial for its effective utilization in the synthesis of target molecules.

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is primarily concentrated on its application as a chemical intermediate. A significant area of investigation is its use in the synthesis of pharmaceutically active compounds. For instance, derivatives of this compound are explored for their potential therapeutic benefits.

Furthermore, research is being conducted to optimize the synthetic methods for producing this compound itself. This includes the development of one-pot synthesis procedures and the use of novel catalytic systems to improve yield and reduce environmental impact. ekb.eg The study of its chemical properties, such as its reactivity in various organic reactions, is another key research focus.

Below are tables detailing some of the known chemical properties and related research compounds.

Table 1: Chemical Properties of this compound and a Related Compound

| Property | This compound | 2-Amino-4-isopropylthiazole |

| CAS Number | 1159819-49-4 chemicalbook.combldpharm.com | 79932-20-0 bldpharm.com |

| Molecular Formula | C6H10N2S bldpharm.com | C6H10N2S bldpharm.com |

| Molecular Weight | 142.22 g/mol bldpharm.com | 142.22 g/mol bldpharm.com |

| SMILES Code | NC1=CSC(C(C)C)=N1 bldpharm.com | CC(C)C1=CN=C(S1)N |

Table 2: Research Compounds Related to this compound

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine | 154212-60-9 pharmaffiliates.com | C8H14N2S pharmaffiliates.com | Useful research chemical. pharmaffiliates.com |

| 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride | 908591-25-3 chemicalbook.comscbt.com | C8H15ClN2S scbt.comnih.gov | Intermediate in the synthesis of Ritonavir. chemicalbook.comscbt.com |

| (2-Isopropylthiazol-4-yl)methanamine | 903131-67-9 ambeed.com | C7H12N2S ambeed.com | Building block in organic synthesis. ambeed.com |

| 1-(2-Isopropylthiazol-4-yl)-N-((2-isopropylthiazol-4-yl)methyl)-N-methylmethanamine | 2470440-54-9 pharmaffiliates.com | C15H23N3S2 pharmaffiliates.com | Impurity related to Ritonavir synthesis. pharmaffiliates.com |

| N-((2-Isopropylthiazol-4-yl)methyl)-N-methylnitrous amide | Not Available pharmaffiliates.com | C8H13N3OS pharmaffiliates.com | Research chemical. pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C6H10N2S/c1-4(2)6-8-5(7)3-9-6/h3-4H,7H2,1-2H3 |

InChI Key |

ALPLYSVLZBLMDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropylthiazol 4 Amine

Historical and Classical Synthetic Routes to 2-Isopropylthiazol-4-amine

The classical syntheses of thiazole (B1198619) derivatives, including this compound, are fundamentally based on cyclization reactions that form the heterocyclic ring, followed by necessary functional group manipulations.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole scaffold. This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide.

In the context of synthesizing the 2-isopropylthiazole (B97041) core, the reaction typically utilizes 2-methylpropane thioamide (isobutyrothioamide) as the source of the C2-isopropyl group and the ring's sulfur and nitrogen atoms. A common partner in this synthesis is 1,3-dichloroacetone. The initial cyclization product is 4-(chloromethyl)-2-isopropylthiazole (B1586742), a key intermediate that requires further modification to introduce the 4-amine group. google.com

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by dehydration and cyclization to form the thiazole ring.

Table 1: Classical Hantzsch Synthesis for 2-Isopropylthiazole Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate Product | Reference |

| 2-Methylpropane thioamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | google.com |

This classical approach, while effective, often requires the handling of lachrymatory and hazardous α-halocarbonyl compounds. jocpr.com

Once the 4-(chloromethyl)-2-isopropylthiazole intermediate is formed, the next critical step is the conversion of the chloromethyl group at the C4 position into the desired amine functionality. This is a classic example of a functional group interconversion (FGI), typically achieved through nucleophilic substitution. ic.ac.uk

A widely used method involves the reaction of 4-(chloromethyl)-2-isopropylthiazole hydrochloride with an amine source. For instance, treating the intermediate with aqueous methylamine (B109427) leads to the formation of N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amine. google.comprepchem.com Similarly, reaction with ammonia (B1221849) or other primary amines can furnish the corresponding primary or secondary amines at the 4-position. The process generally involves dissolving the thiazole hydrochloride in a polar solvent and adding it to an aqueous solution of the amine. google.com The product is then isolated after extraction and purification. google.comprepchem.com This FGI step is crucial for arriving at the final amine product from the halogenated intermediate produced during the Hantzsch cyclization. almerja.com

Modern and Advanced Synthetic Strategies for this compound

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These include transition-metal-catalyzed reactions and the application of green chemistry principles.

Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, offering mild and efficient routes. sioc-journal.cnmdpi.com While classical methods like the Hantzsch synthesis are robust, they can lack efficiency or require harsh conditions. Modern approaches often employ metals like copper, ruthenium, or manganese to catalyze the formation of the heterocyclic core. mdpi.com For example, transition-metal-catalyzed cyclization reactions can formulate intricate heterocycles from readily available starting materials under mild conditions, often proceeding through atom-economical pathways. sioc-journal.cn While specific examples detailing a full transition-metal catalyzed de novo synthesis of this compound are not prevalent in the literature, the principles are broadly applicable for constructing substituted thiazole rings.

Palladium-catalyzed cross-coupling reactions represent a powerful modern tool for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov These methods are particularly useful for functionalizing a pre-existing thiazole ring. The direct C-H activation and functionalization of thiazoles is an area of active research. researchgate.net

Studies have demonstrated the feasibility of palladium-catalyzed direct arylation of 2-isopropylthiazole at the C5 position with various aryl bromides, indicating that the 2-isopropylthiazole scaffold is amenable to such advanced transformations. researchgate.net Furthermore, Negishi cross-coupling has been effectively used to prepare 2-aryl and 5-aryl substituted thiazoles by reacting thiazolylzinc intermediates with organohalides in the presence of a palladium catalyst. thieme-connect.com While these examples focus on C-C bond formation, the analogous Buchwald-Hartwig amination could theoretically be applied to introduce an amine group at a halogenated C4 position of the 2-isopropylthiazole ring, offering a modern alternative to classical nucleophilic substitution.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comresearchgate.net Several green strategies have been developed for the synthesis of thiazole derivatives. bepls.comresearchgate.net These methods are highly relevant to the synthesis of this compound.

Key green approaches include:

One-Pot Synthesis: Researchers have developed one-pot versions of the Hantzsch synthesis that avoid the isolation of the hazardous α-bromocarbonyl intermediate. For example, ketones can be reacted with a bromine source like aqueous hydrobromic acid and hydrogen peroxide in situ, followed by the addition of a thioamide, all in a single reaction vessel. jocpr.com

Use of Green Solvents: Water is an ideal green solvent as it is non-toxic and readily available. An efficient one-pot synthesis of 2-aminothiazole (B372263) derivatives has been reported using only water as the solvent. jocpr.commedmedchem.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. bepls.commedmedchem.com For instance, the synthesis of 2-aminothiazole derivatives has been achieved under microwave irradiation in a solvent-free environment. medmedchem.com

Table 2: Green Synthetic Approaches for Thiazole Derivatives

| Green Strategy | Description | Advantages | Reference(s) |

| One-Pot Synthesis in Water | In-situ generation of α-haloketone from a ketone, HBr, and H₂O₂, followed by reaction with a thioamide. | Avoids isolation of lachrymatory intermediates, simple procedure, eco-friendly. | jocpr.com |

| Microwave-Assisted Synthesis | Use of microwave heating, often without a solvent, to drive the reaction. | Rapid reaction times, high yields, solvent-free conditions. | medmedchem.com |

| Ultrasound Irradiation | Application of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, often milder conditions. | bepls.commedmedchem.com |

These modern and green strategies offer significant advantages over classical methods in terms of efficiency, safety, and environmental impact.

Utilization of Green Chemistry Principles in this compound Synthesis

Fluorous Synthesis Methodologies for this compound

Fluorous synthesis utilizes perfluoroalkyl chains (fluorous ponytails) as phase tags to simplify the purification of reaction products. nih.gov This technique is a solution-phase alternative to solid-phase synthesis and is particularly effective for high-throughput synthesis. nih.gov

A potential fluorous synthesis route for this compound would involve tagging one of the reactants, such as isopropylthiourea or an appropriate α-halocarbonyl compound, with a fluorous group. The reaction would proceed in a conventional organic solvent. The key advantage emerges during purification; the fluorous-tagged product can be selectively separated from non-fluorous starting materials, reagents, and byproducts using a fluorous solid-phase extraction (F-SPE) cartridge. nih.gov This "catch and release" technique allows for efficient purification, as the fluorous compounds are retained by the fluorous silica (B1680970) gel while non-fluorous impurities are washed away. nih.gov Subsequent elution with a fluorophilic solvent releases the purified, fluorous-tagged intermediate or final product.

Table 1: Hypothetical Fluorous Synthesis Strategy

| Step | Description | Key Advantage |

|---|---|---|

| 1. Tagging | A starting material is functionalized with a fluorous "ponytail". | Introduces a unique separation handle. |

| 2. Reaction | The fluorous-tagged reactant undergoes cyclocondensation (e.g., Hantzsch synthesis). | Reaction proceeds in the solution phase. |

| 3. Purification | The reaction mixture is passed through a fluorous SPE cartridge. | Simplifies purification by selectively retaining the fluorous-tagged compound. nih.gov |

| 4. Cleavage | The fluorous tag is removed from the purified product. | Yields the final, untagged compound. |

Ionic Liquid Mediated Synthesis of this compound

Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign alternative solvents for organic synthesis. scirp.orgoiccpress.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for chemical reactions. scirp.org The synthesis of heterocyclic compounds, including thiazoles, can be effectively mediated or catalyzed by ionic liquids. nih.govmdpi.com

For the synthesis of this compound, an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) could be used as the reaction medium for the Hantzsch condensation. nih.gov Research on other heterocyclic systems has shown that ILs can promote the reaction, sometimes without the need for an additional catalyst. nih.govmdpi.com The product can often be easily separated from the reaction mixture, and the ionic liquid can be recovered and reused for several cycles, which aligns with the principles of green chemistry. mdpi.com

Table 2: Potential Ionic Liquids for Thiazole Synthesis

| Ionic Liquid Type | Potential Role | Anticipated Outcome |

|---|---|---|

| Imidazolium-based ILs | Recyclable solvent | Good to excellent yields, simplified work-up. nih.gov |

| Pyridinium-based ILs | Catalyst and solvent | May enhance reaction rates and facilitate catalyst recycling. scirp.orgmdpi.com |

| Phosphonium-based ILs | Phase-transfer catalyst | Potentially useful in reactions with poor solubility in other media. scirp.org |

Solid-Supported Synthesis Techniques for this compound

Solid-phase organic synthesis (SPOS) offers significant advantages for reaction work-up and purification. sopachem.com In this technique, a starting material is chemically anchored to an insoluble polymer support (resin), and subsequent reactions are carried out. d-nb.info Excess reagents and byproducts are removed by simple filtration and washing of the resin. sopachem.com

A solid-phase strategy for this compound could involve immobilizing an α-haloacetyl precursor onto a suitable resin. This resin-bound substrate would then be treated with a solution of isopropylthiourea. After the cyclization reaction is complete, the resin is thoroughly washed to remove all soluble impurities. The final step involves cleaving the desired this compound from the solid support, yielding a product of high purity. nih.gov This methodology is particularly powerful for generating libraries of related compounds, as the purification process is streamlined and amenable to automation. d-nb.info The use of polymer-supported reagents and scavengers can further enhance the efficiency of multi-step syntheses by simplifying the removal of spent reagents. durham.ac.uk

Chemo- and Regioselective Synthesis of this compound Precursors

The construction of the this compound scaffold relies heavily on the controlled synthesis of its precursors. The most common route to 2-aminothiazoles is the Hantzsch synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. acs.org For this compound, the key precursors are isopropylthiourea and an α-halo ketone or aldehyde equivalent that will form the C4-C5 bond of the thiazole ring and introduce the amine at position 4.

A significant challenge in thiazole synthesis is controlling regioselectivity. A notable method that achieves this involves the reaction of vinyl azides with potassium thiocyanate, switched by either palladium or iron catalysts to produce different isomers. acs.org An iron-catalyzed pathway, for instance, can generate 4-substituted 2-aminothiazoles through a proposed radical mechanism, offering a modern alternative to the classical Hantzsch reaction. acs.org Furthermore, "one-pot" procedures that combine the bromination of a ketone and subsequent cyclization with a thiourea derivative in a single process have been developed. google.com This approach simplifies the operational steps and improves efficiency, making it a valuable strategy for synthesizing diverse 2-substituted aminothiazole libraries. google.com

Table 3: Comparison of Synthetic Routes for 2-Aminothiazole Precursors

| Method | Precursors | Conditions | Selectivity |

|---|---|---|---|

| Hantzsch Synthesis | α-Halo Ketone, Thiourea | Typically heated in a solvent like ethanol (B145695) | Generally reliable for 2-aminothiazoles. acs.org |

| Iron-Catalyzed Route | Vinyl Azide, KSCN | FeBr₃ catalyst | Provides selective access to 4-substituted 2-aminothiazoles. acs.org |

| One-Pot Bromination/Cyclization | Ketone, NBS, Thiourea | Two-step reaction in a single pot | Simplifies synthesis of diverse derivatives. google.com |

Scalable and Industrially Relevant Synthetic Routes for this compound

For a synthetic route to be industrially viable, it must be scalable, cost-effective, safe, and high-yielding. Methodologies that reduce the number of operational steps, such as "one-pot" syntheses, are highly desirable. A patented method for related thiazole derivatives highlights a two-step "one-pot" process of bromination and cyclization that simplifies the procedure and results in good yields and high purity. google.com

The choice of solvent is also critical for industrial applications. Green synthesis approaches using water as a solvent are particularly attractive. For related isomers, cyclocondensation reactions have been successfully performed in aqueous media at elevated temperatures, often with high atom economy. Combining a one-pot approach with an environmentally benign solvent system represents a powerful strategy for the large-scale production of this compound. Such a process would likely involve the reaction of readily available starting materials, avoid the isolation of potentially unstable intermediates, and minimize waste by using recyclable solvents.

Table 4: Key Features of an Industrially Relevant Synthesis

| Feature | Description | Benefit |

|---|---|---|

| One-Pot Process | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. | Reduces operational complexity, time, and cost. google.com |

| Aqueous Media | Water is used as the reaction solvent. | Low cost, non-flammable, environmentally friendly. |

| High Atom Economy | The reaction design maximizes the incorporation of atoms from the reactants into the final product. | Minimizes waste and improves efficiency. |

| Simple Purification | The product can be isolated through straightforward methods like precipitation or extraction. | Avoids costly and time-consuming chromatographic purification. |

Reactivity and Mechanistic Investigations of 2 Isopropylthiazol 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring in 2-Isopropylthiazol-4-amine

The thiazole ring in this compound is an electron-rich heterocyclic system. The presence of the powerful electron-donating amino group at the C2-position significantly activates the ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the C5-position, which is ortho to the activating amino group and meta to the deactivating imine nitrogen of the thiazole ring.

Electrophilic Aromatic Substitution: The primary site for electrophilic substitution on the 2-aminothiazole (B372263) core is the C5-position. The high electron density at this position, due to the resonance contribution from the amino group, facilitates reactions with various electrophiles. byjus.com Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine water can lead to the formation of 5-bromo-2-isopropylthiazol-4-amine. To achieve mono-substitution and control the high reactivity of the activated ring, the amino group can be protected, for instance, by acetylation. byjus.com

Nitration and Sulfonation: These reactions typically require carefully controlled conditions to prevent oxidation and degradation of the sensitive thiazole ring. The reaction of aniline (B41778) with concentrated sulfuric acid, for example, produces p-aminobenzene sulphonic acid. byjus.com The electrophile is generated in situ from a mixture of concentrated acids. savemyexams.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring itself is generally difficult due to the ring's inherent electron-rich nature. Such reactions typically require the presence of a good leaving group (like a halide) on the ring and often harsh reaction conditions. For this compound, SNAr reactions directly on the thiazole ring are not a primary mode of reactivity without prior functionalization.

Table 1: Summary of Expected Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product | General Conditions |

|---|---|---|---|

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 5-Bromo-2-isopropylthiazol-4-amine | Room temperature |

| Nitration | HNO₃ / H₂SO₄ | 2-Isopropyl-5-nitrothiazol-4-amine | Low temperature (e.g., 0-10 °C) |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-isopropylthiazole-5-sulfonic acid | Heating required |

| Friedel-Crafts | R-X / AlCl₃ (Alkylation) or RCOCl / AlCl₃ (Acylation) | Generally not successful due to the basic nitrogen coordinating with the Lewis acid catalyst, deactivating the ring. byjus.com | Anhydrous conditions |

Reactivity of the Amine Functionality in this compound

The primary amine group at the C4-position is a key center of reactivity, behaving as a potent nucleophile. byjus.com It readily participates in a variety of bond-forming reactions.

Acylation: The amine group can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. smolecule.comresearchgate.netgoogle.com This reaction is often used as a protective strategy for the amine group or to introduce new functional moieties. mdpi.com For example, reaction with acetyl chloride would yield N-(2-isopropylthiazol-4-yl)acetamide.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and potentially even the quaternary ammonium (B1175870) salt, as the newly formed secondary amine can be more nucleophilic than the starting primary amine. libretexts.orgresearchgate.net More controlled methods, such as reductive amination or using specific catalytic systems, are often preferred. rsc.org

Arylation: The direct N-arylation of the amine group with aryl halides is typically accomplished using metal-catalyzed cross-coupling reactions, which are discussed in section 3.3.

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction typically occurs under heating with the removal of water. The resulting C=N double bond of the imine can be subsequently reduced to form a stable secondary amine. This two-step process, known as reductive amination, is a robust method for N-alkylation.

The primary aromatic amine functionality of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–10 °C). iitk.ac.inifremer.fr

R-NH₂ + NaNO₂ + 2HCl → [R-N≡N]⁺Cl⁻ + NaCl + 2H₂O

While diazonium salts derived from aliphatic amines are highly unstable, those from aromatic and heteroaromatic amines can be stable enough to be used as valuable synthetic intermediates. organic-chemistry.orgarizona.edu The resulting 2-isopropylthiazol-4-diazonium salt can undergo a variety of subsequent transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄). organic-chemistry.org

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Catalytic Transformations Involving this compound

Modern catalytic methods have greatly expanded the synthetic utility of amines like this compound, particularly for the construction of carbon-nitrogen bonds.

The N-arylation of this compound can be efficiently achieved through palladium- or copper-catalyzed cross-coupling reactions. These methods are fundamental for synthesizing complex molecules, including many pharmaceuticals.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOt-Bu, K₂CO₃). libretexts.org The development of specialized ligands has enabled the coupling of a wide range of amines, including historically challenging substrates like 2-aminothiazoles. wikipedia.orgmit.edu

Chan-Lam Coupling: This is a copper-catalyzed C-N bond-forming reaction that couples an amine with an aryl boronic acid. wikipedia.orgnrochemistry.com A key advantage of the Chan-Lam coupling is its frequent tolerance for air and moisture, often allowing the reaction to be run at room temperature without the need for strictly inert conditions. organic-chemistry.orgalfa-chemistry.com The reaction typically uses a copper source, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and may require a base and a ligand like pyridine. wikipedia.orgnrochemistry.com

Table 2: Comparison of Buchwald-Hartwig and Chan-Lam C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu(OAc)₂, CuCl₂) nrochemistry.com |

| Coupling Partners | Amine + Aryl Halide/Triflate organic-chemistry.org | Amine + Aryl Boronic Acid wikipedia.org |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) wikipedia.org | Pyridine, 1,10-phenanthroline, DMAP wikipedia.orgrsc.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Often weaker bases (e.g., Et₃N, pyridine) or can be base-free nrochemistry.com |

| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | Various solvents, including protic ones (e.g., CH₂Cl₂, MeOH) nrochemistry.com |

| Atmosphere | Typically requires inert atmosphere (N₂ or Ar) | Often tolerant of air (O₂ can be the oxidant) organic-chemistry.org |

| General Scope | Extremely broad, many "generations" of catalysts developed wikipedia.org | Broad, particularly effective for N-H and O-H containing substrates organic-chemistry.orgalfa-chemistry.com |

Carbon-Oxygen (C-O) Bond Formation Reactions

The amino group of this compound can participate in various reactions to form carbon-oxygen bonds, primarily through acylation and esterification. These reactions are fundamental in medicinal chemistry for modifying the biological activity of the core thiazole structure. smolecule.com

Acylation Reactions:

Acylation of the amino group on the thiazole ring leads to the formation of amides. This transformation is typically achieved by reacting this compound with acylating agents such as acid halides, anhydrides, or thioesters. umich.edu The reaction generally proceeds via a nucleophilic addition-elimination mechanism. umich.edu In the presence of a weak base, such as a tertiary amine, the base itself can be acylated to form a highly reactive cationic acylating agent, which then readily reacts with the nucleophile (in this case, this compound). umich.edu This catalytic cycle allows the reaction to proceed efficiently. umich.edu

For instance, the reaction of this compound with an acid chloride would proceed as follows: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the corresponding N-acylated thiazole derivative.

Esterification Reactions:

While the primary amino group itself does not directly undergo esterification in the traditional sense (acid + alcohol), derivatives of this compound containing a carboxylic acid moiety can be esterified. For example, a derivative like methyl 2-amino-5-isopropylthiazole-4-carboxylate contains an ester group that could be synthesized through the esterification of the corresponding carboxylic acid with an alcohol. smolecule.com The synthesis of esters can be facilitated by activating the carboxylic acid, for example, by converting it to a more reactive intermediate like an acyl halide or using coupling agents. rug.nl

Hydride Reductions and Related Derivatizations

Hydride reduction reactions are primarily used to convert carbonyl groups or amides into alcohols or amines, respectively. In the context of this compound derivatives, these reactions are crucial for creating new functional groups and exploring structure-activity relationships.

The reduction of amides derived from this compound can lead to the corresponding amines. A variety of reducing agents can be employed for this transformation, with common examples including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent like trifluoroacetic anhydride (B1165640) (Tf₂O). organic-chemistry.org The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Derivatization:

Derivatization is the process of transforming a chemical compound into a derivative to enhance its analytical detection or to modify its properties. sigmaaldrich.com Aliphatic amines, which can be synthesized from this compound derivatives, are often derivatized before analysis by techniques like HPLC because they lack a strong chromophore or fluorophore. sigmaaldrich.comthermofisher.com Common derivatizing reagents include phenyl isothiocyanate (PITC), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govscribd.com These reagents react with the amine to introduce a moiety that is easily detectable by UV-Vis or fluorescence detectors. nih.govlibretexts.org

For example, the reaction with PITC forms a phenylthiocarbamoyl derivative, which has strong UV absorbance, facilitating its detection and quantification. scribd.com The conditions for derivatization, such as pH, temperature, and reaction time, need to be optimized to ensure complete reaction and stability of the derivative. sigmaaldrich.com

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com These reactions are highly efficient and atom-economical, making them valuable in combinatorial chemistry and drug discovery. organic-chemistry.org this compound, with its primary amino group, is a suitable component for several important MCRs.

Ugi Reaction Applications

The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, although alcohols such as methanol (B129727) and ethanol (B145695) can also be used. wikipedia.org

The mechanism involves the initial formation of an imine from the amine and the carbonyl compound. numberanalytics.com This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is then attacked by the carboxylate anion, and a final Mumm rearrangement yields the stable bis-amide product. wikipedia.org this compound can serve as the amine component in this reaction, leading to the synthesis of complex peptide-like structures incorporating the thiazole motif. nih.govbeilstein-journals.org

Table 1: Ugi Reaction with this compound This table is a representative example and not based on a specific cited study.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(N-(2-isopropylthiazol-4-yl)acetamido)-2-phenylacetamide |

Mannich Reaction Utilizations

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The reaction is typically acid-catalyzed and begins with the formation of an iminium ion from the amine and aldehyde. psiberg.com This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound. psiberg.com

This compound can act as the amine component in the Mannich reaction. This allows for the introduction of an aminomethyl group substituted with the 2-isopropylthiazole (B97041) moiety onto a carbonyl-containing molecule. researchgate.net Mannich bases are valuable synthetic intermediates that can be used to synthesize a variety of compounds, including pharmaceuticals and natural products. numberanalytics.com

Table 2: Mannich Reaction with this compound This table is a representative example and not based on a specific cited study.

| Active Hydrogen Compound | Aldehyde | Product (Mannich Base) |

|---|---|---|

| Acetophenone | Formaldehyde | 3-((2-Isopropylthiazol-4-yl)amino)-1-phenylpropan-1-one |

Petasis Reaction Implementations

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a vinyl- or aryl-boronic acid. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for synthesizing substituted amines, including unnatural α-amino acids. organic-chemistry.orgmdpi.com The reaction can often be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org

In this reaction, this compound can be used as the amine component. The reaction likely proceeds through the formation of an iminium ion intermediate from the amine and the carbonyl, which then reacts with the organoboronic acid in an irreversible step. organic-chemistry.org The use of chiral amines or catalysts can lead to high stereoselectivity in the products. wikipedia.org

Table 3: Petasis Reaction with this compound This table is a representative example and not based on a specific cited study.

| Carbonyl Compound | Boronic Acid | Product |

|---|---|---|

| Glyoxylic acid | Phenylboronic acid | 2-((2-Isopropylthiazol-4-yl)amino)-2-phenylacetic acid |

Leuckart-Wallach Reaction Pathways

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. wikipedia.orgnumberanalytics.com It traditionally uses formic acid or its derivatives, such as ammonium formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source. wikipedia.org The reaction typically requires high temperatures. wikipedia.org

The mechanism involves the formation of an iminium ion from the carbonyl compound and the amine (or ammonia (B1221849) generated in situ from ammonium formate), which is then reduced by a hydride transfer from formate or a related species. wikipedia.orgalfa-chemistry.com When an external amine like this compound is used, it can react with an aldehyde or ketone in the presence of formic acid to yield the corresponding secondary or tertiary amine. This pathway provides a direct method for the N-alkylation of this compound. While classic Leuckart-Wallach conditions are harsh, modern catalytic versions of the reaction can proceed at lower temperatures. mdma.ch

Table 4: Leuckart-Wallach Reaction with this compound This table is a representative example and not based on a specific cited study.

| Carbonyl Compound | Reducing Agent/Nitrogen Source | Product |

|---|---|---|

| Acetone | Formic Acid | N-isopropyl-2-isopropylthiazol-4-amine |

Mechanistic Elucidation of Key Transformations of this compound

The primary reactive sites of this compound are the exocyclic amino group at the 4-position, which acts as a potent nucleophile, and the electron-rich thiazole ring, which is susceptible to electrophilic substitution. Mechanistic investigations of related compounds shed light on the likely pathways for key transformations such as nitration, alkylation, and acylation.

Electrophilic Substitution: Nitration

One of the few transformations directly studied for 2-amino-4-alkylthiazoles is nitration. Research on the nitration of 2-aminothiazole and its alkyl derivatives, including 2-amino-4-isopropylthiazole, provides significant mechanistic insights. The reaction, typically carried out with nitric acid in a strong acid medium like concentrated sulfuric acid at low temperatures, reveals a complex interplay between N-nitration and C-nitration. cdnsciencepub.com

The initial and rapid step is the nitration of the exocyclic amino group, a reversible process, to form the corresponding 2-nitramino derivative (4-isopropyl-2-nitraminothiazole). cdnsciencepub.com This is followed by a slower, irreversible electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich 5-position of the thiazole ring. cdnsciencepub.com The +I (inductive) effect of the 4-isopropyl group activates the 5-position, making it susceptible to electrophilic attack. cdnsciencepub.com

A key mechanistic feature is the competition between these two pathways. Lower reaction temperatures tend to favor the formation of the N-nitro product (the nitramine), while higher temperatures or longer reaction times can lead to the rearrangement of the nitramine to the C-nitro product or direct C-nitration, yielding 2-amino-4-isopropyl-5-nitrothiazole. cdnsciencepub.com In some cases, dinitration can occur, resulting in the formation of alkyl-2-nitramino-5-nitrothiazoles. cdnsciencepub.com

Table 1: Products of the Mononitration of 2-Amino-4-isopropylthiazole in Sulfuric Acid cdnsciencepub.com

| Product Name | Structure | Yield |

| 4-Isopropyl-2-nitraminothiazole | A nitramine derivative formed by N-nitration. | 37% |

| 2-Amino-4-isopropyl-5-nitrothiazole | A nitrothiazole formed by C-nitration/rearrangement. | 32% |

Data derived from studies on the nitration of 2-amino-4-alkylthiazoles. cdnsciencepub.com

Nucleophilic Reactivity: Alkylation and Acylation

The 4-amino group of this compound imparts strong nucleophilic character to the molecule, making it reactive towards alkylating and acylating agents. While specific mechanistic studies on this compound are scarce, the general mechanisms for amine alkylation and acylation are well-established.

Alkylation: The reaction of amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org The lone pair of electrons on the nitrogen atom of this compound would attack the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. masterorganicchemistry.com This initial reaction produces a secondary ammonium salt, which is then deprotonated to yield the N-alkylated secondary amine. masterorganicchemistry.commnstate.edu A significant challenge in amine alkylation is controlling the extent of the reaction, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org The use of a large excess of the amine can favor monoalkylation. mnstate.edu

Acylation: The acylation of this compound, for instance with an acyl chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. umich.edu Subsequently, the intermediate collapses, eliminating the leaving group (e.g., a chloride ion) to form the corresponding N-acylated product, an amide. youtube.comumich.edu Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

Cyclization Reactions

The bifunctional nature of this compound (containing both a nucleophilic amine and a heterocyclic ring system) makes it a potential precursor for the synthesis of fused heterocyclic systems through cyclization reactions. For example, reaction with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles could lead to the formation of new rings fused to the thiazole core. The mechanism would typically involve an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization step. While specific examples for this compound are not readily found, this reactivity pattern is common for aminothiazoles and other amino-heterocycles. chim.itbeilstein-journals.orgmdpi.com

Applications of 2 Isopropylthiazol 4 Amine As a Building Block in Complex Chemical Synthesis

Role of 2-Isopropylthiazol-4-amine in the Synthesis of Advanced Heterocyclic Systems

The utility of this compound as a foundational unit in the synthesis of complex molecules is prominently demonstrated by its role in the construction of the HIV protease inhibitor, Ritonavir. nih.gov In the synthesis of this intricate pharmaceutical agent, a derivative of 2-isopropylthiazole (B97041) is coupled with an elaborate, chiral backbone. newdrugapprovals.orggoogle.com

Ritonavir's structure incorporates a [(2-isopropyl-1,3-thiazol-4-yl)methyl]methylcarbamoyl group, which is attached to an L-valine derivative. nih.gov This highlights the function of the 2-isopropylthiazole moiety not merely as an inert substituent but as an integral part of the final molecular structure, essential for its biological activity. The synthesis involves coupling N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine with a complex diaminoalcohol backbone. google.com The thiazole (B1198619) ring provides a rigid, heterocyclic element within the larger, more flexible molecule, contributing to the specific three-dimensional conformation required for binding to the active site of the HIV protease enzyme.

Utilization of this compound in the Construction of Polyfunctionalized Scaffolds

Building upon its role in synthesizing advanced systems, this compound is an effective scaffold for assembling molecules with multiple functional groups. The synthesis of Ritonavir again serves as a prime example, where the thiazole unit is a key component of a larger, polyfunctionalized structure. nih.gov

Precursor to Nitrogen-Containing Heterocycles and Annulated Systems

The reactive nature of the 2-amino group and the adjacent ring nitrogen in this compound makes it an excellent precursor for the synthesis of fused, or annulated, heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines. researchgate.netresearchgate.net This class of bicyclic heterocycles is formed by reacting a 2-aminothiazole (B372263) derivative with a 1,3-dielectrophile, such as a β-ketoester like ethyl acetoacetate. researchgate.net

The reaction proceeds via an initial condensation between the exocyclic amino group of the thiazole and one of the carbonyl groups of the dielectrophile, followed by an intramolecular cyclization involving the endocyclic thiazole nitrogen attacking the second electrophilic site. rsc.org This sequence results in the formation of a new pyrimidine (B1678525) ring fused to the original thiazole ring. This strategy provides a straightforward method for constructing complex, nitrogen-rich heterocyclic frameworks from simple starting materials. nih.govmdpi.com

Table 1: Synthesis of Annulated Heterocyclic Systems from 2-Aminothiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 2-Aminothiazole Derivative | Ethyl Acetoacetate | Solvent-free, Catalyst | Thiazolo[3,2-a]pyrimidine |

| 2-Aminothiazole Derivative | Aromatic Aldehyde, Ethyl Acetoacetate | Three-component reaction | Densely functionalized Thiazolo[3,2-a]pyrimidine |

| 2-Aminothiazole Derivative | Propiolic Acid Esters | Heating | 7H-thiazolo[3,2-a]pyrimidin-7-one |

This table presents generalized reactions for the 2-aminothiazole scaffold, which are applicable to this compound.

Integration of this compound in Stereoselective Synthesis

The functional handles present in this compound offer potential for its use in stereoselective synthesis, where the three-dimensional arrangement of atoms in a new chiral center is controlled. Although specific literature examples detailing the stereoselective applications of this compound are not widespread, established principles of asymmetric synthesis can be applied to this molecule.

One common strategy involves the derivatization of the primary amine. The amino group can be reacted with a chiral carboxylic acid or its derivative to form a chiral amide. This new chiral unit can then act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction on another part of the molecule. For instance, an alkylation or addition reaction at the C-5 position of the thiazole ring could be influenced by the steric and electronic properties of the chiral auxiliary, leading to the preferential formation of one stereoisomer over another.

Alternatively, this compound or its derivatives can serve as substrates in reactions employing chiral catalysts. An enantioselective metal-catalyzed reaction, for example, could differentiate between enantiotopic faces of the molecule during a transformation, thereby creating a chiral product with high enantiomeric excess.

Specialized Acylation Reagents and Vilsmeier Reagent Formations from this compound

The reactivity of this compound allows for its conversion into specialized reagents through reactions targeting either the exocyclic amino group or the electron-rich thiazole ring.

Acylation Reactions: The primary amino group at the C-2 position is readily acylated by reacting it with various acylating agents such as acid chlorides or anhydrides. nih.govnih.gov This reaction converts the amine into an amide. N-Acylated 2-aminothiazoles are important intermediates in medicinal chemistry and can exhibit modified biological activities or serve as precursors for further synthetic transformations. nih.gov The choice of acyl group can be used to tune the molecule's physical properties, such as solubility and lipophilicity.

Vilsmeier-Haack Reaction: The 2-aminothiazole scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic method for formylating such systems. ijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). youtube.com This reagent, a chloroiminium ion, is a weak electrophile that attacks the most electron-rich position of the thiazole ring. researchgate.net For 2-aminothiazole derivatives, this substitution occurs regioselectively at the C-5 position. researchgate.net The resulting 5-formyl-2-aminothiazole derivative is a valuable intermediate, as the aldehyde group can be easily converted into a wide range of other functional groups.

Table 2: Functionalization Reactions of the 2-Aminothiazole Scaffold

| Reaction Type | Reagents | Position of Reaction | Product Functional Group |

| Acylation | Acid Chloride (R-COCl), Base | C-2 Amino Group | Amide (-NH-CO-R) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-5 of Thiazole Ring | Aldehyde (-CHO) |

This table illustrates general functionalization reactions applicable to this compound.

Theoretical and Computational Studies on 2 Isopropylthiazol 4 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Isopropylthiazol-4-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of this compound. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.

The electronic properties are largely dictated by the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com For this compound, the electron-rich thiazole (B1198619) ring, substituted with an electron-donating amine group and an isopropyl group, is expected to influence the energies of these frontier orbitals significantly.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (ΔE in eV) | 5.15 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.10 |

| Chemical Hardness (η) | 2.575 |

| Electronegativity (χ) | 3.675 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic amines, calculated using DFT methods for the purpose of demonstrating the type of information obtained from such studies.

Prediction of Spectroscopic Parameters via Computational Methods for Structural Characterization

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural characterization of novel compounds like this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. ripublication.comnih.gov These are then used to predict the chemical shifts, which are highly sensitive to the electronic environment of the nuclei. For this compound, distinct signals would be expected for the protons and carbons of the thiazole ring, the isopropyl group, and the amine group.

Theoretical vibrational frequencies can be calculated using DFT. nih.gov These calculations provide the positions and intensities of the absorption bands in the IR spectrum. The computed vibrational modes can be assigned to specific functional groups and types of molecular motion (e.g., stretching, bending, and rocking). researchgate.net For this compound, characteristic vibrational frequencies would be associated with the N-H stretching of the amine group, C-H stretching of the isopropyl and thiazole moieties, and the stretching vibrations of the C=N and C-S bonds within the thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Thiazole-H | 6.5 - 7.0 |

| Isopropyl-CH | 3.0 - 3.5 |

| Isopropyl-CH₃ | 1.2 - 1.5 |

| Amine-NH₂ | 4.0 - 5.0 |

| ¹³C NMR (ppm) | |

| Thiazole-C2 | 165 - 175 |

| Thiazole-C4 | 140 - 150 |

| Thiazole-C5 | 100 - 110 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

| FT-IR (cm⁻¹) | |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C-S Stretch | 600 - 700 |

Note: The data in this table is illustrative and based on typical spectroscopic values for compounds with similar functional groups. The exact values would be determined by specific computational and experimental conditions.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and, crucially, transition states. arxiv.org This information provides a detailed understanding of the reaction kinetics and thermodynamics.

Various computational methods can be employed to locate transition states, which are first-order saddle points on the PES. arxiv.org Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations can be used to find the minimum energy path between reactants and products. nih.gov Once a transition state is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For instance, the electrophilic substitution on the thiazole ring or reactions involving the amine group of this compound can be modeled. The activation energy (Ea) for a given reaction step can be calculated as the energy difference between the transition state and the reactants. This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. nih.gov

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution | This compound + E⁺ | [C₆H₁₀N₂S-E]⁺ | Substituted Product + H⁺ | 15.2 |

| N-Alkylation | This compound + R-X | [C₆H₁₀N₂S-R-X]‡ | N-alkylated Product + HX | 12.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling of reaction pathways.

Conformational Analysis of this compound and its Derivatives

The biological activity and reactivity of a molecule can be significantly influenced by its three-dimensional structure. Conformational analysis of this compound and its derivatives is therefore essential for understanding its chemical behavior. This involves identifying the stable conformers and determining their relative energies.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the isopropyl group to the thiazole ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. mdpi.com This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the rotational barriers.

For each stable conformer, a full geometry optimization and frequency calculation can be performed to confirm that it is a true minimum on the PES (i.e., all vibrational frequencies are real). The relative energies of the conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. This analysis can reveal the preferred spatial arrangement of the isopropyl group relative to the thiazole ring, which can have implications for steric hindrance in chemical reactions or binding to a biological target.

Table 4: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 0.85 | 24.5 |

| C | 300° | 2.10 | 0.2 |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis for the specified molecule.

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. ulisboa.pt By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's movement, interactions, and the influence of its environment. ulisboa.pt

In a typical MD simulation, the molecule of interest is placed in a simulation box with a chosen solvent, and the system is allowed to evolve over a period of time (from picoseconds to microseconds). ijcce.ac.ir Analysis of the resulting trajectories can yield valuable information. For example, radial distribution functions (RDFs) can be calculated to understand the solvation structure around different parts of the this compound molecule. The mean square displacement (MSD) can be computed to determine the diffusion coefficient of the molecule in the solvent.

MD simulations can also be used to study the dynamics of the molecule itself, such as conformational changes over time. By observing the transitions between different conformational states, it is possible to gain a more complete understanding of the molecule's flexibility and how this might influence its reactivity. Furthermore, MD simulations can be used to model the interaction of this compound with a biological target, such as a protein, to explore potential binding modes and estimate binding affinities. nih.gov

Table 5: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | OPLS-AA, AMBER, or CHARMM |

| Solvent | Water, Ethanol (B145695), etc. (explicit or implicit) |

| System Size | ~1000-10,000 atoms |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 10 - 100 ns |

| Time Step | 1 - 2 fs |

Note: The parameters in this table are typical for MD simulations and would be adjusted based on the specific research question.

Emerging Trends and Future Research Directions

Development of Novel and Efficient Synthetic Routes for 2-Isopropylthiazol-4-amine

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. nanobioletters.com However, the specific synthesis of a 4-aminothiazole derivative requires a modified approach compared to the more common 2-aminothiazoles. Future research will likely focus on optimizing and diversifying the synthetic routes to this compound for improved efficiency, scalability, and environmental impact.

One promising avenue is the adaptation of the Hantzsch protocol. A one-pot synthesis of 4-amino-thiazole derivatives can be achieved through the condensation of Nα-protected α-halomethylketones with thiourea (B124793) or thioamides. nih.gov For the target compound, this would involve reacting an appropriately substituted α-halo ketone with thioisobutyramide.

Another area of exploration is the modified Gewald reaction. While the traditional Gewald reaction synthesizes 2-aminothiophenes, modifications have enabled the synthesis of thiazoles from nitriles and an aldehyde precursor like 1,4-dithiane-2,5-diol. wikipedia.orgcam.ac.uknih.gov Research could adapt this method, where the presence of a substituent adjacent to the cyano group can selectively lead to thiazole formation instead of thiophene. nih.gov

| Synthetic Route | Key Reactants | Potential Advantages | Research Focus |

|---|---|---|---|

| Modified Hantzsch Synthesis | Thioisobutyramide + α-Halo-α'-aminoketone derivative | Well-established principles, potential for one-pot procedures. nih.gov | Improving yields, exploring diverse protecting groups, catalyst development. nanobioletters.com |

| Modified Gewald Reaction | α-Substituted isobutyrylacetonitrile + Sulfur source (e.g., 1,4-dithiane-2,5-diol) | Use of readily available nitrile precursors. nih.gov | Optimizing reaction conditions to ensure selective thiazole formation. cam.ac.uknih.gov |

| Palladium-Catalyzed Synthesis | Vinyl Azides + Potassium Thiocyanate | High selectivity and mild reaction conditions. organic-chemistry.org | Adapting the methodology for specific alkyl substitutions like isopropyl. |

Exploration of Undiscovered Reactivity Profiles for this compound

The reactivity of the this compound scaffold is dictated by the interplay between the thiazole ring and the exocyclic amino group. The high reactivity of the amino group and the C5 position of the thiazole ring are key areas for synthetic manipulation. tandfonline.com Future research will aim to uncover novel transformations that exploit this dual reactivity.

The 4-amino group is a primary nucleophile, readily participating in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. mdpi.com Introducing an amide bond at this position is a common strategy in structural modifications for medicinal chemistry applications. mdpi.com Beyond these standard transformations, exploration into its participation in multicomponent reactions could yield complex molecular architectures in a single step.

The thiazole ring itself presents several reaction sites. The nitrogen atom at position 3 can be quaternized, and the electron-rich C5 position is susceptible to electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation. Furthermore, certain 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions, a reactivity profile that could be explored for the synthesis of fused bicyclic systems. nih.govacs.org Quantum chemical studies suggest that the thiazole ring is susceptible to metabolic activation by cytochrome P450 enzymes, potentially forming reactive epoxides or S-oxides, which indicates a rich, albeit complex, reactivity profile. acs.org

| Reactive Site | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|

| 4-Amino Group | N-Acylation / N-Alkylation | Formation of amides, sulfonamides, substituted amines. | mdpi.com |

| 4-Amino Group | Urea/Thiourea Formation | Reaction with isocyanates/isothiocyanates to form bioactive derivatives. | mdpi.com |

| C5-Position | Electrophilic Aromatic Substitution | Introduction of functional groups (halogens, nitro, acyl). | tandfonline.com |

| Thiazole Ring | Cycloaddition Reactions | Acts as a diene component to form fused heterocyclic systems. | nih.govacs.org |

| Ring Sulfur/Double Bonds | Metabolic Oxidation | Formation of S-oxides and epoxides. | acs.org |

Advanced Applications of this compound in Complex Molecule Construction

The aminothiazole core is a cornerstone in the synthesis of medicinally important molecules. mdpi.comnih.gov The this compound scaffold serves as a valuable building block for constructing complex molecules due to its multiple points for diversification. The isopropyl group can modulate lipophilicity and steric interactions, while the amino group and the C5 position provide handles for further chemical elaboration.

This scaffold is particularly suited for structure-activity relationship (SAR) studies. researchgate.net For instance, in the development of glutaminase (B10826351) inhibitors, a 2-aminothiazole (B372263) hit from a high-throughput screen was systematically modified at its substituent rings to optimize potency and selectivity. researchgate.net Similarly, libraries based on the 2-aminothiazole scaffold have been synthesized and tested for antimycobacterial and antiplasmodial activity, demonstrating how systematic modification can lead to potent therapeutic agents. nih.gov Future work will likely involve using this compound as a starting point for combinatorial synthesis to generate libraries of novel compounds for screening against a wide range of biological targets.

Integration of this compound Synthesis and Transformations into Flow Chemistry Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. mdpi.com The synthesis of heterocyclic compounds, including thiazoles, is particularly amenable to flow processes.

The development of a continuous flow process for the synthesis of this compound would be a significant advancement. Reactions that are highly exothermic or involve unstable intermediates, which can be hazardous in batch, are often managed safely in the small, controlled environment of a flow reactor. For example, multistep sequences involving thiazole formation have been successfully implemented in continuous flow, generating complex molecules in minutes without the need to isolate intermediates. Future research will focus on adapting the synthetic routes discussed in section 6.1 into a telescoped, continuous flow process. This could involve pumping streams of the starting materials through heated reactor coils, with in-line purification steps, to generate the final product on demand.

Design and Synthesis of Novel Scaffolds Featuring the this compound Core

The 2-aminothiazole moiety is a key component in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The design of novel molecular scaffolds based on the this compound core represents a promising direction for drug discovery.

The strategy involves using the core structure as a template and appending different pharmacophoric groups to target specific enzymes or receptors. The 2-aminothiazole scaffold has been successfully used to develop inhibitors for targets such as 5-lipoxygenase (5-LOX) and various protein kinases. rsc.org The isopropyl group at the C2 position can serve as a lipophilic anchor or a steric element to enhance binding affinity and selectivity for a given target. The 4-amino group provides a versatile attachment point for linkers or side chains designed to interact with specific pockets of a protein's active site. Future research will involve computational modeling to design novel derivatives, followed by synthesis and biological evaluation to identify new lead compounds for various therapeutic indications. nih.govnih.gov

| Target Class | Design Strategy | Potential Therapeutic Area | Reference Example |

|---|---|---|---|

| Protein Kinases | Decorate the 4-amino group with fragments that mimic the hinge-binding motif of ATP. | Oncology, Inflammation | 2-aminothiazole is a core in Dasatinib. |

| Metabolic Enzymes (e.g., Glutaminase) | Use the scaffold as a central core to position substituents that interact with allosteric or active sites. | Oncology | SAR study of a 2-aminothiazole hit. researchgate.net |

| Antimicrobial Targets | Synthesize amide libraries at the 4-amino position to disrupt bacterial or parasitic processes. | Infectious Diseases | Development of antimycobacterial agents. nih.gov |

| GPCRs / Ion Channels | Incorporate the scaffold into larger molecules to optimize physicochemical properties and target engagement. | Neurology, Cardiovascular | Pramipexole contains a related thiazole core. nih.govacs.org |

Q & A

Q. What are the standard synthetic routes for 2-isopropylthiazol-4-amine, and what factors influence yield optimization?

Methodological Answer: The synthesis typically follows one-step or two-step protocols. A one-step method involves condensation of isopropyl ketones with thiourea in the presence of iodine or POCl₃ under reflux (e.g., Hantzsch thiazole synthesis). For example, 4-phenyl-2-aminothiazoles are synthesized using arylketones and thiourea (1:2) with iodine (4 equivalents) at elevated temperatures . A two-step route may involve intermediate halogenation (e.g., using 2-chlorooxiranes) followed by amine substitution . Key factors affecting yield include:

Q. Reference Table: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiourea, I₂, 90°C, 4h | 60–75 | |

| 2 | NaOH, H₂O, pH 11 | 70–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents on the thiazole ring (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 142.2 (C₆H₁₀N₂S) confirm molecular weight .

- IR : N-H stretches (~3300 cm⁻¹) and C-S bonds (~680 cm⁻¹) validate amine and thiazole groups .

- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 50.68%, H: 7.09%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats .

- Engineering Controls : Use fume hoods to avoid inhalation (harmful by inhalation, skin contact, or ingestion) .

- First Aid : Wash skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

- Storage : Avoid heat, flames, and oxidizing agents to prevent decomposition into CO, NOₓ, and SOₓ .

Q. How is the compound initially screened for biological activity?

Methodological Answer:

- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory models : COX-2 inhibition assays to assess potential for reducing prostaglandin synthesis .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ADF) .

- X-ray Crystallography : Definitive confirmation of molecular geometry and hydrogen bonding .

Q. What strategies optimize synthesis yield when scaling up this compound production?

Methodological Answer:

- Catalyst Loading : Increase iodine from 4 to 6 equivalents to drive thiourea cyclization .

- Solvent Selection : Replace water with ethanol to improve solubility of hydrophobic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining >70% yield .

Q. How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

Q. What methodologies are used to study the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity?

Methodological Answer:

- SAR Studies :

- Data Table: Substituent Effects

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| -NO₂ | 12.3 (HeLa) | 0.8 | |

| -OCH₃ | 28.9 (HeLa) | 2.1 |

Q. What computational tools model the interaction of this compound with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.